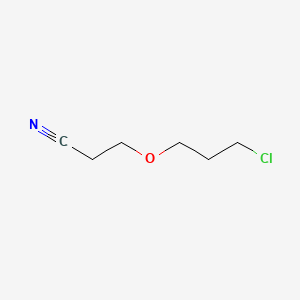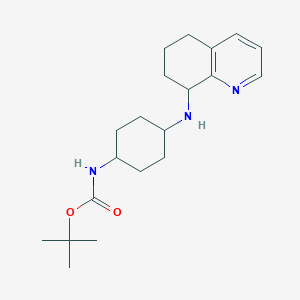![molecular formula C30H39NO4 B12072717 11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is a synthetic steroid compound with significant applications in medicine, particularly in the field of reproductive health. It is known for its role as an abortifacient and is used in combination with other medications to terminate early pregnancies. The compound has a complex chemical structure that includes a dioxolane ring, which contributes to its unique properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves multiple steps, starting from basic steroidal precursors. The key steps include the introduction of the dioxolane ring and the methylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
化学反应分析
Types of Reactions
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves its interaction with progesterone receptors. By binding to these receptors, the compound blocks the action of progesterone, a hormone essential for maintaining pregnancy. This leads to the breakdown of the uterine lining and termination of pregnancy. The molecular targets include the progesterone receptor and associated signaling pathways that regulate reproductive processes.
相似化合物的比较
Similar Compounds
RU-486: Another name for Mifepristone, highlighting its role as a progesterone receptor antagonist.
Ulipristal Acetate: A similar compound used for emergency contraception and treatment of uterine fibroids.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Uniqueness
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is unique due to its specific chemical structure, which allows it to effectively block progesterone receptors. Its combination of a dioxolane ring and methylamino group contributes to its high affinity for these receptors and its potent biological activity.
This detailed article provides a comprehensive overview of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C30H39NO4 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
(5'R,8'S,11'R,13'S,14'S,17'S)-13'-methyl-11'-[4-(methylamino)phenyl]-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1 |
InChI 键 |
RPOCOBPEKJJNQE-HTWSSZDYSA-N |
手性 SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
规范 SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)




![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
